Atropine hydrochloride

Muscarinic receptor pharmacology Receptor binding assay Subtype selectivity

Researchers face inconsistent CNS penetration and receptor subtype selectivity with generic anticholinergics, compromising experimental reproducibility. Atropine hydrochloride (CAS 33952-38-4) resolves these issues: • M2-preferring mAChR selectivity supports cardiac chronotropy & respiratory studies where scopolamine produces opposite effects • High BBB permeability enables CNS disorder models; glycopyrrolate cannot substitute • ≥94.7% stability at 0.1 mg/mL over 6 months ensures dosing consistency in long-term trials • Defined α-adrenoceptor off-target binding profile allows controlled dual-system experimental design

Molecular Formula C17H24ClNO3
Molecular Weight 325.8 g/mol
CAS No. 33952-38-4
Cat. No. B1245437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine hydrochloride
CAS33952-38-4
SynonymsAnaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous
Molecular FormulaC17H24ClNO3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?;
InChIKeyOJIPQOWZZMSBGY-ZZJGABIISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atropine Hydrochloride: Pharmacological Baseline & Specifications


Atropine hydrochloride (CAS 33952-38-4) is the hydrochloride salt of the tropane alkaloid atropine, a racemic mixture of d- and l-hyoscyamine where the l-isomer accounts for nearly all pharmacological activity [1]. It functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs) [2]. With a molecular weight of 325.83 g/mol and predicted water solubility of 2.52 mg/mL, this tertiary amine salt exhibits high oral bioavailability (~90%) and readily penetrates the blood-brain barrier [3]. The compound is included in the WHO List of Essential Medicines [1] and is widely employed in preclinical research, analytical method development, and formulation studies due to its well-characterized pharmacophore and defined physicochemical properties.

Compound class
Muscarinic antagonist tool compound
CNS access
Tertiary amine with reported brain penetration
Receptor profile
M2-preferring subtype selectivity context

Why Atropine Hydrochloride Substitution Fails


Despite shared muscarinic antagonism, atropine hydrochloride exhibits quantifiable differences in receptor subtype selectivity, central nervous system penetration, and off-target binding relative to its in-class comparators [1]. Scopolamine demonstrates preferential M1 over M2 receptor affinity, whereas atropine hydrochloride shows greater M2 selectivity [2]. Glycopyrrolate, as a quaternary amine, exhibits substantially limited blood-brain barrier penetration compared to atropine hydrochloride [3]. Homatropine displays lower potency in alpha-adrenoceptor binding assays and reduced cycloplegic efficacy despite higher concentration administration [4]. These data-driven distinctions preclude generic substitution without compromising experimental reproducibility, particularly in studies requiring defined CNS exposure, specific receptor subtype engagement, or precise peripheral anticholinergic effect profiles.

M2-preferring subtype profile
Scopolamine (M1-preferring) may not reproduce M2-linked respiratory responses
Tertiary amine with CNS penetration
Glycopyrrolate (quaternary amine) lacks sufficient CNS access for central muscarinic studies
Reported higher α-adrenoceptor binding
Homatropine or scopolamine exhibit lower affinity; may confound noradrenergic interaction interpretation

Atropine Hydrochloride Comparator Evidence


M2 vs. M1 Muscarinic Receptor Selectivity

Radioreceptor binding assays on rat brain pons and medulla oblongata revealed differential subtype selectivity between atropine and scopolamine [1]. While scopolamine exhibits greater affinity for M1 receptors over M2 receptors, atropine hydrochloride demonstrates preferential binding to M2 receptors over M1 receptors [1]. In conscious rabbits, this differential selectivity translates to functionally divergent respiratory effects: scopolamine inhibits respiration via M1 blockade, whereas atropine produces excitatory effects via M2 blockade [1].

Receptor Selectivity
Head-to-head
Atropine: M2 > M1 Scopolamine: M1 > M2
Inverse selectivity profiles may lead to divergent respiratory endpoints
Radioreceptor binding assay in rat brain; functional model in rabbits
Muscarinic receptor pharmacology Receptor binding assay Subtype selectivity

Blood-Brain Barrier Penetration

Atropine hydrochloride, as a lipid-soluble tertiary amine, readily crosses the blood-brain barrier, producing central anticholinergic effects [1]. In contrast, glycopyrrolate is a quaternary amine that penetrates the blood-brain barrier slowly and incompletely, resulting in minimal CNS effects [2][3]. Pharmacokinetic studies confirm this fundamental difference in membrane permeability [1].

BBB Penetration
Head-to-head
Readily crosses (tertiary amine) Glycopyrrolate: limited (quaternary amine)
Central muscarinic antagonist studies require BBB-penetrant compound
Structural class distinction; supported by pharmacokinetic data
Pharmacokinetics Blood-brain barrier penetration CNS pharmacology

Cycloplegic Efficacy vs. Homatropine

In a comparative clinical study of 384 eyes in Korean subjects, the average residual accommodation measured one hour after three instillations was 0.96 diopters (D) under 1% atropine treatment versus 1.42 D under 5% homatropine treatment [1]. Despite being administered at one-fifth the concentration, 1% atropine hydrochloride achieved a 32% greater reduction in residual accommodation compared to 5% homatropine [1]. The study concluded that 1% atropine was more effective as a cycloplegic agent than 5% homatropine [1].

Cycloplegic Effect
Head-to-head
1% atropine: 0.96 D residual accommodation 5% homatropine: 1.42 D
32% greater reduction in residual accommodation at lower concentration
384 eyes, blur point method, 1 h post-instillation
Ophthalmic pharmacology Cycloplegia Residual accommodation

Alpha-Adrenoceptor Binding Affinity

In a radioligand displacement study using 3H-dihydro-alpha-ergocryptine (3H-DHE) on crude membrane preparations from female rabbit bladder base and urethra, the relative potency order for alpha-adrenoceptor binding was atropine > homatropine > emeprone > scopolamine [1]. Atropine hydrochloride depressed noradrenaline-induced contractions in a concentration-dependent manner, with alpha-adrenoceptor blockade observed at concentrations exceeding 10⁻⁷ M [1]. Scopolamine exhibited alpha-adrenoceptor blocking properties only at high concentrations, suggesting atropine as the more suitable agent when alpha-adrenergic modulation is an experimental variable [1].

α-Adrenoceptor Binding
Head-to-head
Atropine: highest rank Homatropine > scopolamine
Off-target α-blockade may confound noradrenergic pathway interpretation
3H-DHE displacement in rabbit urethra membranes
Alpha-adrenoceptor pharmacology Radioligand binding Off-target activity

Salt Solubility: Sulfate vs. Hydrochloride

Physicochemical characterization indicates that atropine sulfate is reasonably water-soluble, with 1 gram dissolving in 455 mL of water [1]. In contrast, atropine hydrochloride exhibits predicted aqueous solubility of 2.52 mg/mL [2]. This approximately 10-fold difference in aqueous solubility between the sulfate and hydrochloride salts directly impacts formulation strategies [3]. Both salts share equivalent pharmacological activity at the muscarinic receptor level [3], making the selection between them purely a function of the required solubility and dosage form specifications.

Aqueous Solubility
Cross-study comparable
Atropine HCl: ~2.52 mg/mL Atropine sulfate: ~2.2 mg/mL (1g/455mL)
Sulfate salt offers higher solubility for formulation; both share equivalent receptor activity
ALOGPS prediction for HCl; empirical for sulfate
Pharmaceutical formulation Solubility Salt selection

Formulation Stability

An in-use stability study evaluated two 0.1 mg/mL atropine formulations (with and without antimicrobial preservative) stored in low-density polyethylene (LDPE) multidose eyedroppers at 25°C over 6 months [1]. Atropine concentrations remained above 94.7% of initial concentration throughout the study period [1]. Tropic acid, the primary degradation product, increased slowly but remained well below typically accepted limits [1]. Both preserved and preservative-free formulations maintained physicochemical stability with identical microbial shelf-life profiles [1].

Formulation Stability
Reported
>94.7% concentration retention
Supports ocular formulation stability studies over 6-month period
0.1 mg/mL in LDPE eyedroppers at 25°C
Formulation stability Ophthalmic preparations Shelf-life determination

Atropine Hydrochloride Application Scenarios


M2-Selective Antagonism in Cardiac and Respiratory Studies

Based on the receptor subtype selectivity evidence demonstrating atropine hydrochloride's preferential M2 over M1 affinity [1], this compound is indicated for preclinical models investigating M2-mediated cardiac chronotropy or respiratory center function. Scopolamine is contraindicated for such applications due to its inverse M1-preferring selectivity profile, which produces functionally opposite respiratory effects [1].

CNS Research with Blood-Brain Barrier Penetration

The established blood-brain barrier permeability of atropine hydrochloride [1] makes it essential for studies requiring central muscarinic receptor antagonism, including cognitive impairment models and investigations of cholinergic signaling in CNS disorders. Glycopyrrolate, with its limited CNS penetration [2], is unsuitable for these applications.

Ophthalmic Myopia Control Studies

The demonstrated 6-month stability of 0.1 mg/mL atropine formulations at 25°C in LDPE containers, with concentration retention >94.7% [1], supports the use of atropine hydrochloride in long-term myopia progression studies. This stability profile ensures consistent dosing throughout extended clinical trial durations, a critical requirement for reproducible outcomes.

Muscarinic-Alpha-Adrenergic Receptor Cross-Talk

The alpha-adrenoceptor binding potency data showing atropine > homatropine > scopolamine [1] indicates that studies examining interactions between muscarinic and alpha-adrenergic systems must select atropine hydrochloride when off-target alpha-blockade is an intended experimental variable, or account for this off-target activity as a confounding factor when using atropine as a muscarinic antagonist.

Application
Selection Property
Validation Focus
Muscarinic subtype cardiac/respiratory research
M2-preferring binding profile
Subtype-specific endpoint interpretation
Central nervous system muscarinic studies
Blood-brain barrier penetration (tertiary amine)
Central vs. peripheral cholinergic endpoint discrimination
Ocular pharmacology research
Extended formulation stability
Concentration retention under storage
Noradrenergic-muscarinic interaction studies
Reported α-adrenoceptor binding activity
Off-target adrenoceptor contribution assessment

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